molecular formula C14H16Ge B179478 DIPHENYLDIMETHYLGERMANE CAS No. 7301-42-0

DIPHENYLDIMETHYLGERMANE

Cat. No.: B179478
CAS No.: 7301-42-0
M. Wt: 256.9 g/mol
InChI Key: QTOKZEXKYJMZND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DIPHENYLDIMETHYLGERMANE can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with methylmagnesium bromide in diethyl ether under nitrogen atmosphere . The reaction proceeds as follows:

Ph2GeCl2+2CH3MgBrPh2Ge(CH3)2+2MgBrCl\text{Ph}_2\text{GeCl}_2 + 2\text{CH}_3\text{MgBr} \rightarrow \text{Ph}_2\text{Ge(CH}_3)_2 + 2\text{MgBrCl} Ph2​GeCl2​+2CH3​MgBr→Ph2​Ge(CH3​)2​+2MgBrCl

Industrial Production Methods: In industrial settings, the production of dimethyl(diphenyl)germane often involves large-scale reactions using similar organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: DIPHENYLDIMETHYLGERMANE undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl(diphenyl)germane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: DIPHENYLDIMETHYLGERMANE is unique due to its combination of two phenyl groups and two methyl groups attached to the germanium atom. This structure imparts specific chemical properties, making it useful in a variety of applications, particularly in the fields of materials science and pharmaceuticals .

Properties

IUPAC Name

dimethyl(diphenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOKZEXKYJMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506390
Record name Dimethyl(diphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7301-42-0
Record name Dimethyl(diphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is dimethyldiphenylgermane used in the synthesis of metal π complexes?

A1: Dimethyldiphenylgermane serves as a key building block in synthesizing metal π complexes, specifically heterametallocyclophanes, as described in the research []. The compound undergoes lithiation, replacing one or both phenyl groups' hydrogen atoms with lithium. This lithiated species then reacts with dichlorodimethylgermane or dichlorodiphenylgermane, forming the desired bridged metallocyclophane structures. This synthetic strategy highlights dimethyldiphenylgermane's utility in incorporating germanium atoms into the periphery of bis(benzene)vanadium and bis(benzene)chromium complexes.

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